Molecular Weight and Lipophilicity as a Key Differentiator vs. Non-Sulfur Analogs
The presence of a sulfur atom in the sulfanyl linkage significantly alters the compound's physicochemical profile compared to direct aryl-azetidine analogs. The target compound, with a molecular weight of 234.14 g/mol, is markedly heavier than its non-sulfur counterpart, 2-(2,6-dichlorophenyl)azetidine (MW 202.08 g/mol) [1]. This mass difference, combined with the increased polarizability and lipophilicity conferred by the sulfur atom, is a quantifiable differentiator [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 234.14 g/mol |
| Comparator Or Baseline | 2-(2,6-Dichlorophenyl)azetidine: 202.08 g/mol |
| Quantified Difference | +32.06 g/mol |
| Conditions | Calculated based on molecular formula (C9H9Cl2NS vs C9H9Cl2N) |
Why This Matters
This difference in molecular weight and lipophilicity will directly impact membrane permeability and metabolic stability, which are crucial selection criteria in drug discovery and chemical probe development.
- [1] PubChem. 2-(2,6-Dichlorophenyl)azetidine. CID 150163411. Accessed 2026. View Source
- [2] Dubois, M. A. J., Lazaridou, A., Choi, C., et al. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. 2019, 84(9), 5948-5958. View Source
